molecular formula C38H22F12NO2P B14020084 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14020084
M. Wt: 783.5 g/mol
InChI Key: AMHOSTWUPUDHQC-UHFFFAOYSA-N
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Description

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound characterized by its unique pentacyclic structure and the presence of multiple trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multiple steps, including the formation of the pentacyclic core and the introduction of the trifluoromethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus center, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the trifluoromethyl groups, potentially converting them to trifluoromethyl anions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or chlorine can be used under acidic conditions for electrophilic aromatic substitution.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Trifluoromethyl anions.

    Substitution: Halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, the compound’s potential as a pharmacophore is being investigated. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

The compound’s unique properties are being explored for potential therapeutic applications, including as an anti-cancer agent or in the treatment of other diseases.

Industry

In industry, the compound is used in the development of advanced materials, such as high-performance polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, while the pentacyclic structure provides stability and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine lies in its combination of trifluoromethyl groups and a pentacyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C38H22F12NO2P

Molecular Weight

783.5 g/mol

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C38H22F12NO2P/c1-51(2)54-52-33-29(21-11-23(35(39,40)41)17-24(12-21)36(42,43)44)15-19-7-3-5-9-27(19)31(33)32-28-10-6-4-8-20(28)16-30(34(32)53-54)22-13-25(37(45,46)47)18-26(14-22)38(48,49)50/h3-18H,1-2H3

InChI Key

AMHOSTWUPUDHQC-UHFFFAOYSA-N

Canonical SMILES

CN(C)P1OC2=C(C3=CC=CC=C3C=C2C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=C(O1)C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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